molecular formula C13H20BClFNO2 B2827071 2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride CAS No. 2377611-98-6

2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Cat. No.: B2827071
CAS No.: 2377611-98-6
M. Wt: 287.57
InChI Key: KAWTWYDMQNDSBR-UHFFFAOYSA-N
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Description

“2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride” is a chemical compound with the molecular formula C13H20BClFNO2 . It is an important boric acid derivative .


Synthesis Analysis

The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The compound is used as an electrolyte additive to induce PF6- decomposition to form a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to inhibit lithium dendrite growth .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 287.57 . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and structural characterization of compounds closely related to "2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride" involve spectroscopic techniques (FT-IR, 1H NMR, 13C NMR, MS) and X-ray diffraction. DFT calculations were utilized for comparative analysis of spectroscopic data, geometrical parameters, MEP, FMO, and NBO analysis, highlighting the molecular structure's consistency with the crystal structure determined by X-ray single crystal diffraction (Qing-mei Wu et al., 2021).

Applications in Organic Electronics and Photophysics

  • In the context of organic electronics and photophysics, derivatives of the mentioned compound have been synthesized and characterized, with findings indicating potential applications in light-emitting devices and as materials with specific electronic properties (M. Ranger et al., 1997).

Molecular Docking and QSAR Studies

  • Docking and quantitative structure–activity relationship (QSAR) studies involving analogs of "this compound" have been conducted to study the orientations, active conformations, and inhibitory activities of these compounds against c-Met kinase, showing the importance of molecular features contributing to high inhibitory activity (Julio Caballero et al., 2011).

Sensing Applications

  • The compound's derivatives have been investigated for sensing applications, such as detecting hydrogen peroxide vapor, which is significant for identifying peroxide-based explosives. The introduction of functional groups to the boron ester facilitated a faster response and lower detection limits (Yanyan Fu et al., 2016).

Future Directions

The compound has been used in the optimization of electrode electrolyte interfaces, which is a promising direction for future research . More specific future directions are not available in the retrieved resources.

Properties

IUPAC Name

2-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2.ClH/c1-12(2)13(3,4)18-14(17-12)9-6-7-11(16-5)10(15)8-9;/h6-8,16H,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWTWYDMQNDSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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